molecular formula C25H31N3O8 B558163 Boc-lys(Z)-onp CAS No. 2389-46-0

Boc-lys(Z)-onp

Cat. No. B558163
CAS RN: 2389-46-0
M. Wt: 501.5 g/mol
InChI Key: FZHFJIODNQYXRK-NRFANRHFSA-N
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Description

Boc-Lys(Z)-OH, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

Boc-Lys(Z)-onp is used in the synthesis of dipeptides. A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of Boc-Lys(Z)-onp is represented by the formula C19H28N2O6 .


Chemical Reactions Analysis

Boc-Lys(Z)-onp is used in peptide synthesis. It is involved in reactions that require the removal of the acetyl group and then the unacetylated lysine group .


Physical And Chemical Properties Analysis

Boc-Lys(Z)-onp has a molar mass of 380.44 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Genome Editing : Suzuki et al. (2018) developed a heritable Cas9-mediated mammalian genome editing system acutely controlled by Lys(Boc) (BOC). This system allows for stringent regulation of genome editing, particularly in contexts where environmental compatibility is crucial, such as clinical therapeutic genome editing in situ or gene drives. This represents a significant advancement in gene editing technology and its potential applications (Suzuki et al., 2018).

  • Peptide Synthesis : Wiejak et al. (1999) discussed the synthesis of orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), which are valuable in peptide synthesis for the industrial production of peptide drugs. This study underscores the importance of such derivatives in facilitating the production of complex peptides (Wiejak et al., 1999).

  • Enzyme Catalysis : Qin et al. (2014) explored the protease-catalyzed oligomerization of Ne-protected l-lys monomers, including tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. This research highlights the impact of Nε-protecting groups on the enzymatic oligomerization of lysine, which is vital in understanding enzyme kinetics and the synthesis of oligopeptides (Qin et al., 2014).

  • Histone Deacetylases Study : Heltweg et al. (2003) introduced Z-MAL, a modified version of Boc(Ac)Lys-AMC, as a nonradioactive substrate for histone deacetylases of classes I, II, and the newly discovered sirtuins (class III). This development is significant for inhibitor screening in the study of histone deacetylases, a class of enzymes critical in transcription regulation and potential targets for anticancer drugs (Heltweg et al., 2003).

  • Protein Conjugation : Van de Vijver et al. (2010) introduced the use of a thiaproline-modified lysine side-chain [Lys(Thz)], compatible with Boc/Bzl solid phase peptide synthesis, for late-stage, site-selective modification of chemically synthesized proteins. This technique is significant for modifying proteins in a controlled and precise manner, especially for internally disulfide bonded proteins (Van de Vijver et al., 2010).

Future Directions

The use of Boc-Lys(Z)-onp and similar compounds in the development of highly selective drugs for cancer treatment is a promising area of research . The development of novel protease-cleavable linkers for selective drug delivery is also a potential future direction .

properties

IUPAC Name

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHFJIODNQYXRK-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(Z)-onp

CAS RN

2389-46-0
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2389-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NALPHA-TERT-BUTOXYCARBONYL-NEPSILON-CARBOBENZYLOXY-L-LYSINE 4-NITROPHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
NLEO BENOITON, YC LEE… - International journal of …, 1993 - Wiley Online Library
N‐tert‐Butoxycarbonylamino acids (Boc‐Xaa‐OH) were coupled with p‐nitrophenol (HONp) in dichloromethane using N,N′‐dicyclohexylcarbodiimide (DCC) and N‐ethyl‐N′(3‐…
Number of citations: 16 onlinelibrary.wiley.com
J Martinez, M Bodanszky - International journal of peptide and …, 1978 - Wiley Online Library
The base‐catalyzed ring closure ofβ‐benzylaspartyl peptides was efficiently suppressed by the addition of phenols (with electron‐withdrawing substituents) to the reaction mixtures. …
Number of citations: 109 onlinelibrary.wiley.com
A Ide, N Yamasaki, H Masuno… - Agricultural and biological …, 1988 - Taylor & Francis
The effects of derivatives containing Lys–Asp sequences on growth-hormone-mediated lipolysis were examined for fat cells isolated from rat epididymal adipose tissue. A dipeptide, Lys…
Number of citations: 2 www.tandfonline.com
G Szókán, M Almas, K Krizsan… - Biopolymers …, 1997 - Wiley Online Library
The clavicepamines are lysine‐rich basic proteins isolated from saprophytic culture of ergot (Claviceps purpurea), having human pharmacological importance. Based on structure …
Number of citations: 32 onlinelibrary.wiley.com
S MATSUMOTO, Y NISHIYAMA, Y OKADA… - Chemical and …, 1992 - jstage.jst.go.jp
A nonacosapeptide corresponding to the N-terminal sequence 1—29 (ll-fragment) of mouse metallothionein I and related peptides were synthesized by the conventional solution …
Number of citations: 13 www.jstage.jst.go.jp
N OHTA, Y OKADA, K TANAKA - Chemical and pharmaceutical …, 1983 - jstage.jst.go.jp
A C-terminal hexacosapeptide corresponding to residues 36-61 of human liver metallothionein (hMT II) was synthesized by the fragment condensation method using the azide …
Number of citations: 17 www.jstage.jst.go.jp
大田憲哉, 岡田芳男, 田中慶一 - Chemical and Pharmaceutical Bulletin, 1983 - jlc.jst.go.jp
A C-terminal hexacosapeptide corresponding to residues 36-61 of human liver metallothionein (hMT II) was synthesized by the fragment condensation method using the azide …
Number of citations: 3 jlc.jst.go.jp
H Yamamoto, A Saitoh… - Macromolecular …, 2003 - Wiley Online Library
The chemistry of phosphoserine [Ser(P)] containing peptides and polypeptides was extensively investigated to explore a new biomineralization material science. The selective cleavage …
Number of citations: 14 onlinelibrary.wiley.com
Y Kiso, T Kimura, M Shimokura… - Journal of the Chemical …, 1988 - pubs.rsc.org
The diphenylphosphinothioyl (Ppt) group attached at the Nin function of tryptophan can be smoothly removed not only by 0.25 M methanesulphonic acid–thioanisole in trifluoroacetic …
Number of citations: 10 pubs.rsc.org
S TSUBOI, K NAKABAYASHI… - Chemical and …, 1990 - jstage.jst.go.jp
Various peptide fragments related to eglin c, which consists of 70 amino acid residues, were synthesized by a conventional solution method and their inhibitory effects on leukocyte …
Number of citations: 11 www.jstage.jst.go.jp

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